molecular formula C8H6Br2N2 B8244103 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole

4,7-Dibromo-1-methyl-1H-benzo[d]imidazole

Cat. No. B8244103
M. Wt: 289.95 g/mol
InChI Key: ZKLQMVKUUYNYSW-UHFFFAOYSA-N
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Description

4,7-Dibromo-1-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C8H6Br2N2 and its molecular weight is 289.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Properties in Polymers

4,7-Dibromo-1-methyl-1H-benzo[d]imidazole plays a role in the electrochromic properties of conducting polymers. Its derivative, BImBEd, was synthesized and used to study the impact of hydrogen bonding on the optical properties of polymers. It demonstrates that polymer chain conformation can be controlled via acid and base treatments during in-situ polymerization (Akpinar, Nurioglu, & Toppare, 2012).

Anticancer Agent Synthesis

Research into bis-benzimidazole derivatives, including structures related to 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole, has been conducted for potential anticancer applications. These derivatives showed promising anticancer activity in initial screenings, highlighting their potential as lead compounds in cancer treatment (Rashid, 2020).

Antimycotic Activity

A series of derivatives related to 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole have been synthesized and evaluated for their antimycotic activity. Preliminary results indicated effectiveness in this area, contributing to research on new antimycotic agents (Raga et al., 1992).

Corrosion Inhibition

Studies have been conducted on derivatives of 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole for their corrosion inhibition properties. These derivatives proved effective in protecting mild steel against corrosion in acidic environments, offering potential applications in materials science (Ammal, Prajila, & Joseph, 2018).

Broad Spectrum Antiviral Agents

Novel benzo[d]imidazole-based heterocycles, including derivatives of 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole, have been synthesized and evaluated as potential broad spectrum antiviral agents. These compounds showed promising results against various viruses, indicating their potential in antiviral therapy (Eldebss, Farag, Abdulla, & Arafa, 2015).

Electrocatalysis and Sensor Applications

Research into the electrosynthesis of imidazole derivatives related to 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole has shown their application as bifunctional electrocatalysts. These derivatives can be used for the simultaneous determination of various biochemicals, demonstrating their utility in sensor technology (Nasirizadeh et al., 2013).

Organic Non-Linear Optical Materials

Derivatives of 4,7-Dibromo-1-methyl-1H-benzo[d]imidazole have been synthesized and characterized as potential organic non-linear optical (NLO) materials. These studies indicate their applicability in various NLO devices due to their significant molecular hyperpolarizability and microscopic NLO behavior (Manikandan, Perumal, & Jayamoorthy, 2019).

properties

IUPAC Name

4,7-dibromo-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-12-4-11-7-5(9)2-3-6(10)8(7)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLQMVKUUYNYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC(=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-1-methyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.